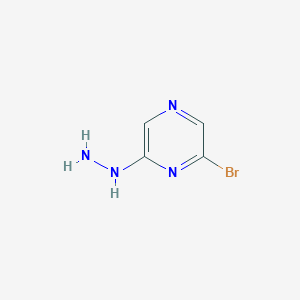

2-Bromo-6-hydrazinylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrazin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPKFPXXWNPHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Hydrazinylpyrazine

Established Synthetic Routes from Precursor Compounds

The primary and most established method for the synthesis of bromo-hydrazinyl heteroaromatic compounds is through the nucleophilic aromatic substitution of a dihalogenated precursor with hydrazine (B178648).

Synthesis from 2,6-Dibromopyrazine (B1357810) via Nucleophilic Aromatic Substitution of Halogen by Hydrazine

The synthesis of 2-bromo-6-hydrazinylpyrazine is anticipated to proceed efficiently via the reaction of 2,6-dibromopyrazine with hydrazine hydrate (B1144303). In this reaction, one of the bromine atoms on the pyrazine (B50134) ring is displaced by the hydrazinyl group through a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyrazine ring nitrogen atoms facilitates this substitution.

A general reaction scheme is as follows:

2,6-Dibromopyrazine + NH₂NH₂·H₂O → this compound + HBr + H₂O

Optimization of Hydrazination Conditions (e.g., Hydrazine Monohydrate Equivalents, Solvent Systems, Temperature, Reaction Duration)

The efficiency and yield of the hydrazination reaction are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis. Drawing parallels from the synthesis of 2-bromo-6-hydrazinylpyridine, several key factors can be fine-tuned. nih.govchemicalbook.com

Hydrazine Monohydrate Equivalents: An excess of hydrazine hydrate is typically used to drive the reaction towards the monosubstituted product and to minimize the formation of the disubstituted product, 2,6-dihydrazinylpyrazine. The number of equivalents can vary, but a significant excess is generally preferred.

Solvent Systems: Various solvents can be employed for this reaction. Alcohols such as ethanol (B145695) and 1-propanol (B7761284) are commonly used. nih.govchemicalbook.com The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Temperature: The reaction temperature is a critical parameter. Heating is required to overcome the activation energy of the substitution reaction. Temperatures can range from 80°C to reflux conditions, depending on the solvent used. nih.govchemicalbook.com

Reaction Duration: The reaction time is monitored to ensure the completion of the reaction while minimizing the formation of byproducts. Typical reaction times can range from several hours to overnight. nih.govchemicalbook.com

The following interactive data table summarizes various reported conditions for the analogous synthesis of 2-bromo-6-hydrazinylpyridine, which can serve as a starting point for the optimization of the this compound synthesis.

| Precursor | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| 2,6-Dibromopyridine | ~9 | 1-Propanol | 80 | 12 | Not specified | nih.gov |

| 2,6-Dibromopyridine | ~5.9 | Ethanol | 115 (reflux) | 18 | 93 | chemicalbook.com |

Alternative Synthetic Approaches to the this compound Core

While the nucleophilic aromatic substitution of 2,6-dibromopyrazine is the most direct approach, other potential synthetic strategies could be explored. These might include:

Synthesis from a Pre-functionalized Pyrazine Ring: A pyrazine ring already containing a hydrazinyl group could be selectively brominated. However, controlling the regioselectivity of the bromination could be challenging.

Ring Formation Strategies: The pyrazine ring itself could be constructed from acyclic precursors already containing the bromo and hydrazinyl functionalities. This approach is generally more complex and less common for this type of compound.

Purification and Isolation Techniques for this compound

After the reaction is complete, the crude this compound needs to be purified to remove unreacted starting materials, byproducts, and excess hydrazine. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from impurities. A silica (B1680970) gel column with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and n-heptane, has been shown to be effective for the purification of the analogous pyridine (B92270) compound. chemicalbook.com

Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective method of purification. Cooling the reaction mixture can sometimes lead to the crystallization of the product. nih.gov

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and excess hydrazine hydrate from the reaction mixture.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities.

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations:

Heat Management: The hydrazination reaction is often exothermic. Proper heat management is crucial on a larger scale to prevent runaway reactions.

Reagent Handling: Hydrazine hydrate is a hazardous substance and requires careful handling and storage, especially in large quantities.

Workup and Purification: The workup and purification procedures need to be adapted for large-scale production. For example, large-scale chromatography can be expensive and time-consuming. Alternative methods like crystallization or distillation might be more practical.

Cost-Effectiveness: The cost of starting materials, solvents, and energy consumption becomes a significant factor in scalable synthesis. Optimizing the reaction to maximize yield and minimize waste is essential.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reaction and the reagents used.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Hydrazinylpyrazine

Reactivity of the Pyrazine (B50134) Ring System Towards Nucleophilic Attack

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms at positions 1 and 4. These nitrogen atoms exert a strong electron-withdrawing inductive effect, which lowers the electron density of the ring carbons and makes the system susceptible to nucleophilic attack. baranlab.org This inherent electrophilicity is a defining characteristic of the pyrazine core, setting the stage for a variety of substitution reactions. numberanalytics.com

The reactivity of the pyrazine ring in 2-Bromo-6-hydrazinylpyrazine is further modulated by its two substituents.

Bromine (Br): Located at the C2 position, the bromine atom acts as a potent activating group for nucleophilic aromatic substitution (SNAr). Its strong electron-withdrawing inductive effect further polarizes the C-Br bond and depletes the ring of electron density, making the carbon atoms, particularly those ortho and para to the nitrogen atoms, more electrophilic. numberanalytics.comvulcanchem.com Furthermore, bromide is an effective leaving group, facilitating the substitution process. researchgate.net

Hydrazinyl (-NHNH₂): Positioned at the C6 carbon, the hydrazinyl group has a more complex electronic influence. While it possesses an electron-withdrawing inductive effect due to the electronegativity of the nitrogen atoms, it can also act as an electron-donating group through resonance by donating its lone pair of electrons into the aromatic system. This electron-donating character would typically deactivate the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic halides like this compound. numberanalytics.com This class of reactions involves the replacement of a leaving group, in this case, bromide, by a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

The regioselectivity of SNAr reactions—the position at which the nucleophile attacks—is governed by stereoelectronic factors. For a reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub

In this compound, the ring nitrogens are powerful EWGs, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and activating the adjacent carbon positions (C2, C3, C5, C6) for nucleophilic attack. baranlab.org The bromine at C2 further enhances the electrophilicity of this position. The stability of the potential Meisenheimer complex is the key determinant of the reaction pathway. Attack at the C2 position (ipso-substitution) allows the negative charge in the intermediate to be delocalized onto the electronegative ring nitrogen at the para position (N4), providing substantial stabilization.

The most conventional SNAr pathway for this compound is ipso-substitution, where the nucleophile directly attacks the carbon atom bearing the bromine leaving group (C2). chemrxiv.orgacs.org The mechanism proceeds as follows:

Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyrazine ring and forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the ring and, crucially, onto the N4 atom. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product. libretexts.org

This pathway is exemplified by the intramolecular cyclization of this compound itself, which is used to form vulcanchem.comchemrxiv.orgresearchgate.nettriazolo[4,3-a]pyrazine systems. acs.org In this reaction, the terminal nitrogen of the hydrazinyl group acts as the internal nucleophile, attacking the C2 position and displacing the bromide.

In addition to the direct ipso-substitution, a less common but significant pathway known as tele-substitution has been observed in pyrazine systems and their derivatives. chemrxiv.orgacs.org In this reaction, the incoming nucleophile attacks a carbon atom distant from the one bearing the leaving group. chemrxiv.orgyoutube.com For this compound, this could potentially involve an attack at the C3 or C5 positions.

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at an unsubstituted, activated carbon position. chemrxiv.org This is followed by a cascade of electronic rearrangements, ultimately leading to the elimination of the leaving group (bromide) and a proton from the ring, resulting in the formation of a substituted product where the nucleophile is "tele" (distant) to the original position of the halogen. chemrxiv.org Studies on closely related triazolopyrazines derived from this compound have shown that factors like solvent polarity and the nature of the nucleophile play a critical role in promoting this pathway. chemrxiv.orgacs.orgchemrxiv.org

Research on related halogenated pyrazine derivatives has demonstrated that the identity of the nucleophile has a profound impact on the competition between ipso- and tele-substitution pathways. chemrxiv.orgresearchgate.net The general trend is that "softer" nucleophiles, which are more polarizable, tend to favor the tele-substitution route. chemrxiv.orgchemrxiv.org

The efficacy of different nucleophiles in promoting tele-substitution generally follows the order: Amines > Thiols > Alcohols. researchgate.net

Table 1: Influence of Nucleophile Type on Substitution Pathway in a Related Triazolopyrazine System

| Nucleophile Type | Example Nucleophile | Predominant Pathway | General Observation |

| Amines | Phenethylamine | Tele-Substitution | Softer, highly effective at inducing tele-substitution. researchgate.net |

| Thiols | Thiophenol | Mixed (Ipso/Tele) | Intermediate softness, can lead to mixtures of products. acs.org |

| Alcohols | Methanol | Ipso-Substitution | "Harder" nucleophiles, strongly favor the direct ipso-substitution pathway. researchgate.net |

This data is based on studies of a vulcanchem.comchemrxiv.orgresearchgate.nettriazolo[4,3-a]pyrazine core derived from this compound, but illustrates the general principles of nucleophile influence in these heterocyclic systems. acs.orgresearchgate.net

Conditions that tend to favor the tele-substitution pathway include the use of softer nucleophiles, less polar solvents, and an increased concentration of the nucleophile. chemrxiv.orgchemrxiv.org This highlights the delicate balance of factors that must be controlled to achieve regioselectivity in the functionalization of this compound and related heterocyclic compounds.

Tele-Substitution Pathways at Non-Halogenated Positions on the Pyrazine Ring

Solvent Effects on the Ipso- vs. Tele-Substitution Ratio

In nucleophilic aromatic substitution reactions, a leaving group is typically replaced by an incoming nucleophile at the same position, a process known as ipso-substitution. chem-soc.si However, in certain heterocyclic systems, the nucleophile may attack a different position on the ring, leading to tele-substitution. chem-soc.siarkat-usa.org The choice between these two pathways for bromo-substituted pyrazines and related heterocycles can be significantly influenced by the reaction solvent.

Research on the analogous Current time information in Pasuruan, ID.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine system, which is synthesized from halopyrazines, reveals a distinct correlation between solvent polarity and the ratio of ipso- to tele-substitution products. acs.org Specifically, less polar, aprotic solvents tend to favor the tele-substitution pathway. acs.orgchemrxiv.orgresearchgate.net A screen of various aprotic solvents demonstrated that those with higher dielectric constants led to a decrease in the amount of tele-substitution product. acs.org Protic solvents are generally unsuitable for these reactions as they can act as nucleophiles themselves. acs.org For instance, using water as a solvent can result in the formation of a hydroxylated product via tele-substitution. acs.org

The table below summarizes the effect of different aprotic solvents on the product distribution in a model reaction involving a bromo-triazolopyrazine, illustrating the general principle applicable to related bromo-pyrazine systems.

Table 1: Influence of Solvent on Ipso- vs. Tele-Substitution This table is interactive. You can sort and filter the data.

| Solvent | Dielectric Constant (ε) | Tele-Substitution (%) | Ipso-Substitution (%) | Total Yield (%) |

|---|---|---|---|---|

| Dioxane | 2.2 | 75 | 25 | 60 |

| Toluene | 2.4 | 72 | 28 | 75 |

| Diethyl ether | 4.3 | 68 | 32 | 65 |

| Tetrahydrofuran (THF) | 7.5 | 60 | 40 | 70 |

| Acetonitrile (MeCN) | 37.5 | 35 | 65 | 45 |

| Dimethylformamide (DMF) | 36.7 | 40 | 60 | 50 |

Data is derived from findings on analogous triazolopyrazine systems as reported in scientific literature. acs.org

Electronic Effects of Peripheral Substituents on Substitution Outcomes

The electronic nature of other substituents on the heterocyclic core plays a critical role in directing the outcome of nucleophilic substitution reactions. acs.org For bromo-substituted pyrazine derivatives, such as bromo-triazolopyrazines, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can dictate whether ipso- or tele-substitution is the preferred pathway.

Studies have shown that substrates bearing EDGs on the ring system tend to promote the tele-substitution pathway. acs.orgchemrxiv.org Conversely, the presence of EWGs strongly favors the formation of ipso-substitution products, often exclusively. acs.orgchemrxiv.org This suggests that increased electron density at the tele-position facilitates nucleophilic attack there, while decreased electron density at the ipso-carbon (caused by EWGs) enhances its electrophilicity, favoring direct substitution. This electronic influence is a key factor in predicting and controlling the regioselectivity of these reactions.

Table 2: Influence of Electronic Groups on Substitution Pathway This table is interactive. You can sort and filter the data.

| Substituent Type | Position | General Effect | Preferred Product |

|---|---|---|---|

| Electron-Donating Group (EDG) | e.g., on an attached phenyl ring | Increases electron density at the tele-position | Tele-Substitution |

| Electron-Withdrawing Group (EWG) | e.g., on an attached phenyl ring | Decreases electron density at the ipso-carbon | Ipso-Substitution |

Information is based on studies of substituted bromo-triazolopyrazines. acs.orgchemrxiv.org

Proposed Mechanistic Models for Tele-Substitution Reactions of Bromo-Substituted Pyrazines

While the mechanism for ipso-substitution is a straightforward nucleophilic aromatic substitution (SNAr), the mechanism for tele-substitution is more complex. A plausible mechanistic model has been proposed based on studies of related heterocyclic systems. acs.orgchemrxiv.org

The proposed mechanism for tele-substitution involves an initial attack of the nucleophile at a carbon atom distant from the one bearing the bromine atom (e.g., the C-8 position in a triazolopyrazine system, analogous to the C-5 position relative to the C-2 bromine in this compound). acs.orgchemrxiv.org This attack forms a σ-complex intermediate. arkat-usa.org This is followed by the loss of a proton from the site of nucleophilic attack, and subsequent elimination of the bromide ion, leading to rearomatization and the final tele-substituted product. acs.orgchemrxiv.org Isotope labeling experiments have confirmed that the hydrogen atom that replaces the halogen in the final product is derived from the solvent, not from the substrate itself. acs.org

Reactivity of the Hydrazinyl Moiety

The hydrazinyl (-NHNH₂) group on the pyrazine ring is a potent nucleophile and a versatile functional group for further synthetic transformations. Its reactivity is primarily centered on condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones) to Form Hydrazones

The hydrazinyl group readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are fundamental in synthetic chemistry and are often used to build more complex molecules. researchgate.netresearchgate.net For example, the synthesis of the approved drug Selinexor involves the coupling of an acid with 2-hydrazinylpyrazine, a reaction that relies on the nucleophilicity of the hydrazinyl group. mdpi.comccspublishing.org.cn

The general reaction is as follows: (6-Bromopyrazin-2-yl)hydrazine + R-C(=O)-R' → (E/Z)-1-((6-Bromopyrazin-2-yl)imino)alkane derivative + H₂O

The formation of hydrazones is typically carried out in protic solvents like ethanol (B145695) or methanol, often with acid catalysis, and can proceed under reflux conditions. researchgate.net Spectroscopic analysis of hydrazones has revealed that they can exist as a mixture of geometric isomers (E/Z isomers) due to the C=N double bond. researchgate.net The formation and stability of these isomers can be influenced by the reaction conditions, including the solvent. In some cases, one isomer may be thermodynamically favored, while in others, a mixture is obtained. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems, particularly those containing a triazole ring. One of the most important reactions of this type is the formation of a Current time information in Pasuruan, ID.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine ring system. This is typically achieved by reacting the hydrazinylpyrazine with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, which leads to the cyclization and formation of the fused triazole ring. acs.org

Another common method involves the initial formation of a hydrazone, as described above, followed by an oxidative cyclization step. researchgate.net Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can be used to induce the intramolecular cyclization of the hydrazone to form a stable, fused aromatic triazole system. researchgate.net These fused heterocyclic scaffolds are of significant interest in medicinal chemistry. ucl.ac.uk

Formation of 1,2,4-Triazolo[4,3-a]pyrazines via Reaction with Orthoformates and Aldehydes

A prominent reaction of this compound involves its conversion to the corresponding 8-bromo-1,2,4-triazolo[4,3-a]pyrazine scaffold. This transformation is a critical step in the synthesis of various biologically active molecules. The fusion of the triazole ring to the pyrazine core is typically achieved through condensation with single-carbon electrophiles like orthoformates or aldehydes, followed by oxidative cyclization.

The reaction with orthoformates, such as triethyl orthoformate or trimethyl orthoformate, provides a direct route to the unsubstituted triazolopyrazine ring system. A general procedure involves heating a suspension of the halogeno-hydrazinylpyrazine with an orthoformate in a suitable solvent like toluene, often in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate. vulcanchem.com The reaction proceeds via initial formation of a hydrazono-ether intermediate, which then undergoes intramolecular cyclization with the elimination of alcohol to yield the fused bicyclic system.

Alternatively, condensation with various aldehydes offers a versatile method to introduce substituents at the 3-position of the resulting triazolopyrazine ring. This two-step process begins with the reaction of this compound with an aldehyde in a solvent like ethanol to form a hydrazone intermediate. acs.orgmdpi.com Subsequent oxidative cyclization of the hydrazone is required to form the stable aromatic triazole ring. Various oxidizing agents can be employed for this purpose, with reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) or chloramine-T trihydrate being effective. vulcanchem.comacs.org The use of chloramine-T, for instance, provides a convenient and safe method for the electrocyclization under mild conditions. vulcanchem.com

The general scheme for these reactions is presented below:

Scheme 1: Synthesis of 8-bromo- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazines

(Image depicting the reaction of this compound with an orthoformate to yield 8-bromo- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazine and with an aldehyde followed by oxidation to yield 3-substituted-8-bromo- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazines)

The choice of aldehyde allows for the introduction of a wide array of substituents (R-groups), including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of diverse chemical libraries for drug discovery programs.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Halogeno-hydrazinylpyrazine | Triethyl orthoformate or trimethyl orthoformate, p-toluenesulfonic acid monohydrate, toluene, reflux | Halogeno- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazine | vulcanchem.com |

| Halogeno-hydrazinylpyrazine | Aldehyde, ethanol, reflux; then Chloramine-T trihydrate | Halogeno-3-aryl- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazine | vulcanchem.com |

| 2-Chloro-6-hydrazinylpyrazine | Aldehyde, EtOH, rt, overnight; then PhI(OAc)₂, CH₂Cl₂, rt, overnight | 5-Chloro-3-substituted- vulcanchem.comCurrent time information in Bangalore, IN.chemicalpapers.comtriazolo[4,3-a]pyrazine | acs.org |

Other Cycloaddition or Annulation Reactions Involving the Hydrazine Functionality

Beyond the formation of the 1,2,4-triazolo[4,3-a]pyrazine system, the hydrazine group of this compound can participate in other cycloaddition and annulation reactions, leading to different fused heterocyclic scaffolds. A notable example is the construction of the isomeric pyrazolo[1,5-a]pyrazine (B3255129) ring system.

This annulation can be achieved by reacting a hydrazinylpyrazine with a 1,3-dielectrophilic species, such as a β-ketoester or a 1,3-diketone. For instance, the reaction of 4-chloro-2-hydrazinylpyrazine with ethyl acetoacetate (B1235776) under acidic conditions leads to the formation of a pyrazolo[1,5-a]pyrazine derivative. vulcanchem.com The mechanism involves the initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. This type of reaction is a standard method for the synthesis of pyrazole and pyrazolone (B3327878) rings. nih.gov

The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. The initial step is the formation of a hydrazone with one carbonyl group. The subsequent intramolecular cyclization can then occur onto the second carbonyl group, leading to the formation of the five-membered pyrazole ring fused to the pyrazine core. The regioselectivity of the initial condensation and the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Product Core | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-2-hydrazinylpyrazine | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrazine | HCl, ethanol, reflux | vulcanchem.com |

| Hydrazines (general) | β-Keto esters | Pyrazolones | Typically acidic or basic catalysis | nih.gov |

| Hydrazide | 1,3-Diketones | Pyrazole derivatives | - | researchgate.net |

These alternative cyclization pathways highlight the versatility of this compound as a building block in heterocyclic synthesis, providing access to a range of scaffolds beyond the commonly synthesized 1,2,4-triazolo[4,3-a]pyrazines.

Applications of 2 Bromo 6 Hydrazinylpyrazine As a Synthetic Building Block

Precursor in the Synthesis of Biologically Active Pyrazine (B50134) Derivatives

The inherent reactivity of 2-bromo-6-hydrazinylpyrazine makes it an ideal starting material for synthesizing a range of pyrazine derivatives. The hydrazinyl moiety serves as a potent nucleophile, ready to participate in cyclization reactions, while the bromo group provides a handle for subsequent modifications, enabling the exploration of diverse chemical spaces.

One of the most significant applications of this compound is in the synthesis of the 1,2,4-triazolo[4,3-a]pyrazine scaffold. acs.orgchemrxiv.org This fused heterocyclic system is the core structure in various biologically active molecules, including compounds investigated for antimalarial properties and as kinase inhibitors. chemrxiv.orgnih.gov The synthesis is typically achieved through a condensation and subsequent oxidative cyclization reaction.

The general synthetic route involves reacting this compound with a one-carbon electrophile, such as an orthoester or an aldehyde. acs.org For instance, heating this compound with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid yields the corresponding 5-bromo- acs.orgchemrxiv.orgnih.govtriazolo[4,3-a]pyrazine. acs.org Alternatively, reaction with an aldehyde first forms a hydrazone intermediate, which is then cyclized using an oxidizing agent like chloramine-T to afford the 3-substituted-5-bromo- acs.orgchemrxiv.orgnih.govtriazolo[4,3-a]pyrazine core. acs.org This scaffold is central to compounds developed by the Open Source Malaria consortium and has been explored for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer research. chemrxiv.orgnih.gov

Table 1: Reagents for 1,2,4-Triazolo[4,3-a]pyrazine Synthesis

| Reagent | Reaction Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Triethyl orthoformate | Toluene, p-toluenesulfonic acid, reflux | 5-Bromo- acs.orgchemrxiv.orgnih.govtriazolo[4,3-a]pyrazine | acs.org |

| Trimethyl orthoacetate | Heated at 130°C | 5-Bromo-3-methyl- acs.orgchemrxiv.orgnih.govtriazolo[4,3-a]pyrazine | google.com |

| Aldehydes (R-CHO) | Ethanol (B145695), reflux; then Chloramine-T | 3-Substituted-5-bromo- acs.orgchemrxiv.orgnih.govtriazolo[4,3-a]pyrazine | acs.org |

The hydrazinyl group of this compound is a key functional group for building other nitrogen-rich fused heterocycles beyond the triazolopyrazine system. Based on established reactivity patterns of hydrazines, this compound is a viable precursor for pyrazole (B372694) and other triazole derivatives. mdpi.comnih.gov

The formation of a pyrazole ring can be achieved by reacting the hydrazinyl moiety with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) would be expected to yield a pyrazolylpyrazine derivative. mdpi.com Similarly, other fused triazole systems can be accessed. Reaction of a hydrazine (B178648) with isothiocyanates can lead to thiocarbohydrazide (B147625) intermediates, which can be cyclized to form triazole-thiols. mdpi.comorganic-chemistry.org These reactions expand the utility of this compound as a versatile starting material for a wide array of heterocyclic systems.

Table 2: Potential Reactions for Other Fused Heterocycle Synthesis

| Reagent Class | Example Reagent | Expected Heterocyclic Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Acetylacetone | Pyrazolylpyrazine | mdpi.com |

| β-Ketoester | Ethyl acetoacetate | Pyrazolon-yl-pyrazine | mdpi.com |

| Isothiocyanate | Aryl isothiocyanate | Triazolo-thiol attached to pyrazine | mdpi.comorganic-chemistry.org |

Intermediate in the Diversification of Pyrazine Derivatives

This compound serves as a valuable intermediate that allows for extensive diversification. Both the bromine atom and the hydrazinyl group can be selectively targeted with a variety of reagents and reaction conditions, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.

The bromine atom on the pyrazine ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. vulcanchem.com This position is amenable to standard transformations such as the Suzuki-Miyaura coupling (using boronic acids or esters) and the Sonogashira coupling (using terminal alkynes). acs.org These reactions allow for the efficient formation of carbon-carbon bonds, attaching various aryl, heteroaryl, or alkynyl fragments to the pyrazine core. This strategy is particularly powerful when performed on the pre-formed fused heterocyclic system (like the triazolopyrazine scaffold), enabling late-stage diversification of complex molecules. acs.org The higher reactivity of the C-Br bond compared to a C-Cl bond makes it a preferred choice for such transformations under milder conditions.

Table 3: Examples of Cross-Coupling Reactions for the Bromine Position

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Introduced Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/Heteroaryl | acs.orgvulcanchem.com |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl | acs.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino | mdpi.com |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl/Aryl | mdpi.com |

The hydrazinyl group is a potent nucleophile and can be readily derivatized to generate libraries of pyrazine compounds. The most common derivatization is its condensation with a wide range of aldehydes and ketones to form hydrazone intermediates. mdpi.com These hydrazones are often stable compounds themselves but can also serve as precursors for further cyclization reactions, as seen in the synthesis of 1,2,4-triazolo[4,3-a]pyrazines. acs.org By using a diverse set of carbonyl compounds, a large library of derivatives can be rapidly synthesized. Furthermore, the hydrazinyl group can react with other electrophiles, such as acyl chlorides or isocyanates, to form stable hydrazides or carbazide derivatives, respectively, further expanding the accessible chemical diversity from this single building block. nih.govmdpi.com

Potential as a Modular Component in Complex Molecule Construction

The true synthetic power of this compound lies in its potential as a modular component for constructing complex molecules. The two distinct reactive handles—the hydrazinyl group and the bromine atom—possess orthogonal reactivity. This allows chemists to perform sequential reactions in a controlled manner.

A typical strategy involves first utilizing the hydrazinyl group to construct a fused heterocyclic core, such as the 1,2,4-triazolo[4,3-a]pyrazine ring system. acs.orgnih.gov This reaction leaves the bromine atom untouched, available for subsequent functionalization via cross-coupling reactions. acs.org This modular, two-step approach is highly efficient for generating libraries of complex, drug-like molecules where a common core is decorated with diverse substituents at a specific position. This methodology has been effectively employed in the discovery of new antimalarial agents and other potential therapeutics, underscoring the value of this compound as a strategic building block in modern medicinal chemistry. chemrxiv.orgnih.gov

Spectroscopic and Structural Characterization of 2 Bromo 6 Hydrazinylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For 2-Bromo-6-hydrazinylpyrazine, both ¹H and ¹³C NMR provide critical data for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyrazine (B50134) ring and the hydrazine (B178648) group. In a typical synthesis, the spectrum recorded in deuterochloroform (CDCl₃) shows two singlets for the aromatic protons at δ 8.16 and δ 7.98 ppm. acs.org The protons of the hydrazine moiety (-NHNH₂) also produce characteristic signals. A study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent identified three separate singlets: one for the -NH proton at δ 8.42 ppm, and two for the pyrazine ring protons at δ 8.05 and δ 7.70 ppm. acs.org A broad signal for the -NH₂ protons is also expected, typically around δ 4.37 ppm in DMSO-d6. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In DMSO-d6, this compound exhibits four distinct signals corresponding to the four carbon atoms of the pyrazine ring. acs.org The chemical shifts are recorded at δ 157.1, 145.7, 129.0, and 128.6 ppm. acs.org The carbon atom attached to the bromine (C-Br) and the one attached to the hydrazine group (C-N) have distinct chemical shifts from the other two carbons in the aromatic ring.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | CDCl₃ | 8.16 | s | Pyrazine-H | acs.org |

| ¹H | CDCl₃ | 7.98 | s | Pyrazine-H | acs.org |

| ¹H | DMSO-d6 | 8.42 | s | -NH | acs.org |

| ¹H | DMSO-d6 | 8.05 | s | Pyrazine-H | acs.org |

| ¹H | DMSO-d6 | 7.70 | s | Pyrazine-H | acs.org |

| ¹H | DMSO-d6 | 4.37 | s | -NH₂ | acs.org |

| ¹³C | DMSO-d6 | 157.1 | s | Pyrazine-C | acs.org |

| ¹³C | DMSO-d6 | 145.7 | s | Pyrazine-C | acs.org |

| ¹³C | DMSO-d6 | 129.0 | s | Pyrazine-C | acs.org |

| ¹³C | DMSO-d6 | 128.6 | s | Pyrazine-C | acs.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₄H₅BrN₄, which corresponds to a monoisotopic mass of 187.96976 Da. uni.lu

The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in the molecular ion peak (M⁺) appearing as a characteristic pair of signals (an M and M+2 peak) of almost equal intensity, at m/z values of approximately 188 and 190. docbrown.info

Fragmentation of the molecular ion provides insight into the molecule's structure. Common fragmentation pathways for aromatic hydrazines and halogenated compounds include:

Loss of the hydrazine group: Cleavage of the C-N bond can lead to the loss of a neutral N₂H₃ radical, or successive losses of NH₂ and N.

Loss of bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (Br•).

Ring fragmentation: The pyrazine ring itself can break apart, leading to smaller charged fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 188.97704 | 125.5 | uni.lu |

| [M+Na]⁺ | 210.95898 | 137.2 | uni.lu |

| [M-H]⁻ | 186.96248 | 129.2 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the hydrazine group (-NHNH₂), the pyrazine ring (aromatic C-H and C=N bonds), and the carbon-bromine bond (C-Br).

N-H Stretching: The hydrazine group will show characteristic N-H stretching vibrations. Primary amines and hydrazines typically exhibit two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. A secondary amine N-H stretch would appear as a single, weaker band in the same region.

Aromatic C-H Stretching: The C-H bonds on the pyrazine ring will produce stretching vibrations typically found just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine ring are expected to appear in the 1600-1450 cm⁻¹ region. In related hydrazide-hydrazones, the C=N imine stretch is observed around 1580-1595 cm⁻¹. mdpi.com

N-H Bending: The scissoring vibration of the -NH₂ group typically results in a band in the 1650-1580 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3500 - 3300 |

| Pyrazine Ring | Aromatic C-H Stretch | > 3000 |

| Hydrazine (-NH₂) | N-H Bend | 1650 - 1580 |

| Pyrazine Ring | C=N / C=C Stretch | 1600 - 1450 |

| Bromoalkane | C-Br Stretch | 600 - 500 |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis of Related Compounds

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related pyrazine and hydrazine derivatives provides valuable insights into its likely solid-state characteristics.

Computational and Theoretical Investigations of 2 Bromo 6 Hydrazinylpyrazine Reactivity

Quantum Chemical Calculations to Understand Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to deciphering the electronic characteristics that govern the reactivity of 2-bromo-6-hydrazinylpyrazine and its derivatives. While specific, in-depth computational studies on the electronic structure of the parent this compound are not extensively detailed in the available literature, the reactivity of its subsequent products, particularly halogenated acs.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazines, has been investigated, shedding light on the underlying electronic effects.

Studies on the reactivity of bromo-triazolopyrazines, which are formed via the cyclization of this compound intermediates, have shown that the electronic nature of substituents significantly influences reaction outcomes. acs.org For instance, the presence of electron-donating groups (EDGs) on the triazolopyrazine core tends to promote an unusual tele-substitution pathway, where a nucleophile attacks a position distant from the leaving group. acs.orgchemrxiv.orgacs.org Conversely, electron-withdrawing groups (EWGs) favor the expected ipso-substitution product. acs.orgchemrxiv.orgacs.org This demonstrates that the distribution of electron density across the heterocyclic system, a key parameter derived from quantum chemical calculations, dictates the preferred site of nucleophilic attack.

However, computational modeling of these substitution reactions is not without its challenges. Researchers have noted that while methods like Density Functional Theory (DFT) can be used to assess the relative stabilities of reaction intermediates (sigma-complexes), accurately predicting the reaction pathway can be difficult, especially when comparing different halogen leaving groups like bromine and chlorine. acs.org The failure to locate relevant sigma-complex structures for chloro- and bromo- leaving groups highlights the complexity of modeling these specific SNAr reactions. acs.org

General quantum chemical methods, such as those employing the Restricted Hartree-Fock (RHF) method or DFT, are used to determine key electronic parameters. inlibrary.uz These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electron density distribution, and charge distribution, all of which are critical for predicting reactivity. inlibrary.uz For example, TD-DFT calculations have been successfully used to analyze the electronic properties and geometry of related pyrazine-containing dye molecules. acs.org

Table 1: Influence of Electronic Groups on Substitution Pathways for Bromo-triazolopyrazines

| Substituent Type | Predominant Reaction Pathway | Rationale |

|---|---|---|

| Electron-Donating Group (EDG) | tele-Substitution | Increases electron density at the tele position, making it more susceptible to nucleophilic attack. acs.orgchemrxiv.org |

Molecular Modeling of Reaction Mechanisms, Particularly SNAr and Cyclization Pathways

Molecular modeling is instrumental in mapping the intricate pathways of reactions involving this compound. The compound is a key precursor for synthesizing the acs.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine scaffold, a core structure in many biologically active molecules. researchgate.net This transformation involves two key stages amenable to computational modeling: cyclization and subsequent SNAr.

The synthesis typically begins with the condensation of this compound with an orthoester, such as triethyl orthoformate, which leads to the formation of the triazole ring fused to the pyrazine (B50134) core. acs.org This process results in an 8-bromo- acs.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine. acs.org

Following cyclization, the resulting halogenated triazolopyrazine becomes a substrate for SNAr reactions. Molecular modeling has been crucial in proposing mechanisms for the observed competition between conventional ipso-substitution and the more unusual tele-substitution. acs.org

Ipso-Substitution Mechanism: The generally accepted mechanism involves the direct attack of a nucleophile at the carbon atom bonded to the halogen (the ipso position). This forms a Meisenheimer-like intermediate (a sigma-complex), which then expels the bromide ion to yield the final substituted product. acs.orgacs.org

Tele-Substitution Mechanism: A plausible mechanism, supported by experimental and isotopic labeling studies, involves the initial attack of the nucleophile at the C8 position of the triazolopyrazine ring. acs.orgchemrxiv.org This is followed by a rearrangement and elimination of the halogen from the C5 position, leading to the tele-substituted product. acs.orgchemrxiv.org

Computational studies, although challenging, aim to model the transition states and intermediates for both pathways to understand the energetic factors that favor one over the other. acs.org The choice of halogen, nucleophile, and solvent has a profound impact on the product distribution.

Table 2: Factors Influencing Ipso- vs. Tele-Substitution on Halogenated Triazolopyrazines

| Factor | Condition Favoring Tele-Substitution | Condition Favoring Ipso-Substitution |

|---|---|---|

| Halogen Leaving Group | Larger, more polarizable halogens (I > Br > Cl) acs.orgchemrxiv.org | Smaller, more electronegative halogens (Cl) acs.orgchemrxiv.org |

| Nucleophile | "Softer," more reactive nucleophiles (e.g., RNH₂) acs.orgresearchgate.net | "Harder" nucleophiles |

| Solvent | Less polar solvents acs.orgchemrxiv.org | More polar solvents |

| Base | Decreased equivalents of base acs.orgchemrxiv.org | Increased equivalents of base |

| Substituents | Electron-donating groups on the core acs.orgchemrxiv.orgacs.org | Electron-withdrawing groups on the core acs.orgchemrxiv.orgacs.org |

Conformation Analysis and Energetics of this compound and Its Hydrazone Intermediates

The conformational landscape and associated energetics of this compound and its reaction intermediates are critical for understanding its reactivity, particularly in the formation of hydrazones and their subsequent cyclization.

When this compound reacts with an aldehyde or ketone, it forms a hydrazone intermediate. acs.org These hydrazones are not rigid structures. Spectroscopic analyses of various heterocyclic hydrazones have revealed that they can exist as a mixture of geometric isomers (E/Z configuration about the C=N double bond) and rotational isomers (conformers arising from restricted rotation around single bonds, such as the N-N bond). researchgate.net This isomerism is a key feature of their energetic landscape.

The existence of multiple conformers has been observed even in related parent hydrazines. For instance, a crystal structure analysis of the analogous compound 2-bromo-6-hydrazinylpyridine (B92270) revealed two conformationally non-equivalent molecules within the asymmetric unit of the crystal, indicating that different spatial arrangements have comparable energies. nih.gov

Table 3: Potential Isomeric and Conformational States of Hydrazone Intermediates

| Type of Isomerism | Description | Impact on Reactivity |

|---|---|---|

| Geometric Isomerism | E and Z isomers around the C=N bond. | The geometry can place the reacting groups in proximity or far apart, affecting the feasibility of cyclization. |

| Rotational Conformers | Different spatial arrangements due to rotation around the N-N and C-N single bonds. researchgate.net | The stability of different conformers and the energy barriers between them determine the population of the reactive conformation needed for cyclization. |

Emerging Research Directions and Future Prospects for 2 Bromo 6 Hydrazinylpyrazine Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of 2-bromo-6-hydrazinylpyrazine and its derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability. A key starting material for its synthesis is 2,6-dibromopyrazine (B1357810). acs.orgchemrxiv.org A common synthetic route involves the reaction of 2,6-dibromopyrazine with hydrazine (B178648) hydrate (B1144303). acs.orgchemrxiv.org

Efforts to create more environmentally friendly processes are focusing on several key areas:

Solvent Selection: Research is exploring the use of greener solvents to replace traditional, more hazardous ones like toluene. acs.orgchemrxiv.org The goal is to find solvents that are less toxic, derived from renewable resources, and easily recyclable.

Catalyst Optimization: The use of catalysts, such as 18-crown-6 (B118740) with potassium hydroxide, is being investigated to improve reaction efficiency and reduce waste. acs.orgchemrxiv.org Silica (B1680970) has also been used as a base to improve conversion, particularly for slower reacting nucleophiles. chemrxiv.org

Reaction Conditions: Mechanochemical methods, which involve grinding solid reactants together, are being explored as a solvent-free alternative for synthesizing hydrazones, a class of compounds derived from hydrazines. researchgate.netmdpi.com These methods can lead to quantitative yields and significantly reduce reaction times. mdpi.com Microwave-assisted synthesis is another green technique being applied to similar heterocyclic systems, often resulting in high yields under solvent-free conditions. researchgate.net

The table below summarizes some of the reaction conditions being explored for greener synthesis pathways.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Toluene acs.orgchemrxiv.org | Ethanol (B145695), Water, or solvent-free (mechanochemistry) researchgate.netmdpi.com |

| Catalyst/Base | Potassium Hydroxide acs.orgchemrxiv.org | Silica, reusable catalysts chemrxiv.org |

| Energy Input | Refluxing (heating) acs.org | Microwave irradiation, mechanical grinding researchgate.net |

| Waste Generation | Higher due to solvent use and byproducts | Minimized through solvent reduction and higher yields |

Exploration of Novel Catalytic Transformations Involving this compound

The unique structure of this compound, featuring both a bromine atom and a hydrazine group on a pyrazine (B50134) ring, makes it a candidate for a variety of novel catalytic transformations. These transformations aim to create complex molecules with high precision and efficiency.

A significant area of research is the exploration of tele-substitution reactions . In these unusual reactions, a nucleophile attacks a position on the pyrazine ring that is distant from the leaving group (the bromine atom), rather than the expected direct (ipso) substitution. acs.orgchemrxiv.org Studies have shown that factors such as the nature of the nucleophile, the solvent polarity, and the type of halogen on the pyrazine ring can influence the outcome between ipso and tele-substitution. acs.orgchemrxiv.org For instance, softer nucleophiles, less polar solvents, and larger halogens (like iodine over bromine or chlorine) tend to favor tele-substitution. chemrxiv.org

Furthermore, the electronic properties of substituents on related triazolopyrazine cores, derived from this compound, have been shown to direct the reaction pathway. chemrxiv.orgacs.org Electron-donating groups tend to promote tele-substitution, while electron-withdrawing groups favor the traditional ipso-substitution. chemrxiv.orgacs.org

Researchers are also investigating other catalytic reactions, such as Stille cross-coupling, which has been successfully applied to α-bromo BOPYPY derivatives, a class of dyes that can be synthesized using 2-hydrazinopyrazine. acs.org This indicates the potential for applying similar palladium-catalyzed cross-coupling reactions to this compound to form new carbon-carbon bonds.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large libraries of chemical compounds for drug discovery and materials science has spurred the integration of versatile building blocks like this compound into automated synthesis platforms. youtube.com High-throughput experimentation (HTE) allows for the rapid synthesis and screening of numerous derivatives, accelerating the discovery of molecules with desired properties. youtube.com

Automated synthesizers can perform a multitude of reactions in parallel, varying reagents, catalysts, and conditions to quickly map out the chemical space around the this compound core. youtube.commrs-j.org This approach is particularly valuable for:

Reaction Optimization: HTE can efficiently determine the optimal conditions for reactions involving this compound, minimizing the use of valuable starting materials and time. youtube.com

Library Synthesis: Large collections of derivatives can be rapidly synthesized for screening in biological assays or for materials testing. youtube.com For example, HTE has been used in the optimization of antimalarial compounds derived from a triazolopyrazine core. acs.org

Data-Driven Discovery: The large datasets generated by HTE are ideal for training machine learning algorithms, which can then predict the outcomes of new reactions and guide the design of future experiments. youtube.com

The use of automated platforms is becoming more accessible for academic research, promising to drastically change the landscape of synthetic chemistry. youtube.com

Design and Synthesis of Advanced Probes for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. mdpi.com The structure of this compound makes it an attractive scaffold for the design and synthesis of advanced probes. These probes are engineered to interact with specific biological targets, such as proteins, allowing researchers to study their function in living systems. mdpi.comnih.gov

A typical chemical probe consists of three key components:

A core structure for binding specificity: The pyrazine ring and its potential derivatives can be tailored to bind to a specific target. mdpi.com

A reactive group for covalent labeling: This group forms a permanent bond with the target, enabling its isolation and identification. Photoreactive groups like diazirines and benzophenones are often used. rsc.org

A reporter group for detection: This is a tag, such as a terminal alkyne, that allows for the visualization or purification of the probe-target complex through bioorthogonal ligation, like click chemistry. mdpi.comrsc.org

The synthesis of such probes involves modifying the this compound core to incorporate these functionalities. The goal is to create probes that retain high potency and selectivity for their intended target while minimizing perturbation of the biological system. mdpi.comnih.gov The development of these advanced tools, facilitated by the versatile chemistry of this compound, holds great promise for elucidating the mechanisms of disease and discovering new therapeutic targets. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 2-Bromo-6-hydrazinylpyrazine, and how do reaction conditions influence yield?

Methodological Answer:

- Direct hydrazine substitution : Reacting 2,6-dibromopyrazine with excess hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours achieves selective substitution at the 6-position due to steric and electronic effects. Yields typically range from 65–75% after recrystallization .

- One-pot synthesis : Arylpyrrolopyrazine precursors can undergo bromination and hydrazine coupling in a single step using N-bromosuccinimide (NBS) and hydrazine monohydrate in THF at 0°C to room temperature, achieving ~70% yield .

- Key variables : Temperature, solvent polarity, and stoichiometric ratios of hydrazine significantly impact regioselectivity and byproduct formation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : H NMR in DMSO-d₆ shows distinct peaks for hydrazinyl NH₂ (δ 4.2–4.5 ppm, broad) and pyrazine protons (δ 8.3–8.7 ppm). C NMR confirms Br substitution at C2 (δ 125–130 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX-refined structures) reveals planar pyrazine rings with Br and hydrazine groups in antiperiplanar geometry. Bond lengths (C–Br: ~1.89 Å; N–N: ~1.40 Å) validate electronic delocalization .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 189.02 (C₄H₅BrN₄⁺) with isotopic patterns confirming bromine .

Q. What is the role of this compound as a building block in heterocyclic chemistry?

Methodological Answer:

- Hydrazone formation : Reacts with aldehydes/ketones (e.g., 2-acetylpyridine) to form Schiff bases, enabling access to pyrazine-fused thiazoles or imidazoles .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C2-Br with aryl boronic acids generates biarylpyrazines, useful in ligand design .

- Complexation : Serves as a ligand for transition metals (e.g., Co(II)) via hydrazinyl N-donor sites, studied for catalytic or magnetic properties .

Advanced Research Questions

Q. How do competing nucleophilic pathways affect functionalization of this compound?

Methodological Answer:

- Kinetic vs. thermodynamic control : Hydrazine’s nucleophilicity favors substitution at C6 over C2 due to lower steric hindrance. However, in polar aprotic solvents (DMF), competing elimination (HBr loss) occurs above 100°C, forming pyrazine radicals .

- Mitigation strategies : Use of phase-transfer catalysts (e.g., TBAB) enhances substitution efficiency, reducing side products to <10% .

Q. What evidence supports the antitumor potential of derivatives synthesized from this compound?

Methodological Answer:

- In vitro studies : Analogous bromo-hydrazinyl coumarin derivatives (e.g., 6-bromo-3-thiazolylchromenones) show IC₅₀ values of 2.7–4.9 µM against HEPG2 liver carcinoma via topoisomerase inhibition .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Br) enhance DNA intercalation, while hydrazine-derived side chains improve solubility and bioavailability .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of hydrazinylpyrazines?

Methodological Answer:

- Tautomer analysis : X-ray diffraction of this compound chloroform solvates confirms the predominance of the hydrazine (NH₂–NH–) form over the hydrazone (NH=N–) tautomer in solid state. Computational DFT studies (B3LYP/6-31G*) align with experimental bond angles .

- Dynamic NMR : Variable-temperature H NMR in DMSO-d₆ reveals tautomeric equilibrium shifts above 60°C, explaining discrepancies in solution-phase reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.